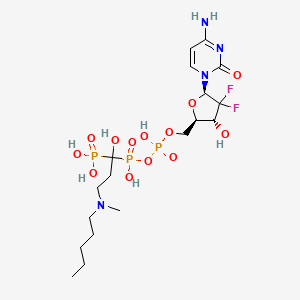
Gem cib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吉西他滨是一种核苷类似物,用作化疗药物。 它主要用于治疗各种癌症,包括卵巢癌、非小细胞肺癌、转移性乳腺癌和胰腺癌 . 吉西他滨以其抑制DNA合成的能力而闻名,从而阻止癌细胞增殖 .
准备方法
吉西他滨是通过一系列化学反应合成的。主要的合成路线涉及将2’-脱氧-2’,2’-二氟胞嘧啶转化为吉西他滨。此过程包括使用诸如脱氧胞嘧啶激酶之类的试剂,该试剂使化合物磷酸化以形成吉西他滨单磷酸酯。 然后将此中间体转化为活性化合物,吉西他滨二磷酸酯和吉西他滨三磷酸酯 . 工业生产方法通常涉及大规模化学合成和纯化过程,以确保化合物的纯度和功效 .
化学反应分析
吉西他滨经历了几种类型的化学反应,包括:
氧化: 吉西他滨可以被氧化以形成各种代谢物。
还原: 还原反应可以改变化合物内的官能团。
取代: 吉西他滨可以发生亲核取代反应,特别是在氟原子处。
这些反应中常用的试剂包括脱氧胞嘧啶激酶、磷酸盐以及各种氧化剂和还原剂。 这些反应形成的主要产物是吉西他滨二磷酸酯和吉西他滨三磷酸酯,它们是该化合物的活性形式 .
科学研究应用
吉西他滨具有广泛的科学研究应用:
化学: 它被用作研究核苷类似物及其与DNA相互作用的模型化合物。
生物学: 吉西他滨用于细胞周期调控和凋亡的研究。
医学: 它广泛用于临床研究,以开发新的癌症疗法和了解耐药机制。
作用机制
吉西他滨通过抑制DNA合成发挥作用。进入恶性细胞后,吉西他滨被脱氧胞嘧啶激酶磷酸化以形成吉西他滨单磷酸酯。该中间体进一步转化为吉西他滨二磷酸酯和吉西他滨三磷酸酯。 这些活性代谢物在DNA延伸过程中取代核酸的构建块,阻止肿瘤生长并促进恶性细胞凋亡 .
相似化合物的比较
吉西他滨通常与其他核苷类似物进行比较,例如阿糖胞苷和氟达拉滨。 虽然所有这些化合物都抑制DNA合成,但吉西他滨具有更广泛的抗肿瘤活性,并且在治疗某些类型的癌症方面更有效 . 类似的化合物包括:
阿糖胞苷: 主要用于治疗白血病。
氟达拉滨: 用于治疗慢性淋巴细胞白血病。
卡培他滨: 另一种用于乳腺癌和结直肠癌的核苷类似物.
属性
分子式 |
C18H33F2N4O13P3 |
|---|---|
分子量 |
644.4 g/mol |
IUPAC 名称 |
[1-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxy-3-[methyl(pentyl)amino]propyl]phosphonic acid |
InChI |
InChI=1S/C18H33F2N4O13P3/c1-3-4-5-8-23(2)10-7-17(27,38(28,29)30)39(31,32)37-40(33,34)35-11-12-14(25)18(19,20)15(36-12)24-9-6-13(21)22-16(24)26/h6,9,12,14-15,25,27H,3-5,7-8,10-11H2,1-2H3,(H,31,32)(H,33,34)(H2,21,22,26)(H2,28,29,30)/t12-,14-,15-,17?/m1/s1 |
InChI 键 |
DBLRORCIGRERLK-UBEPTHPKSA-N |
手性 SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
规范 SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



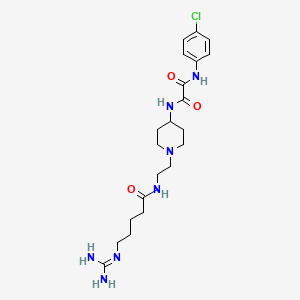
![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
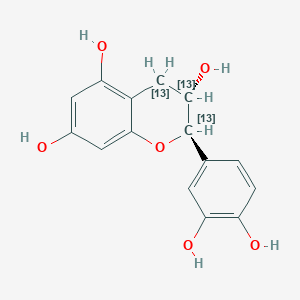

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
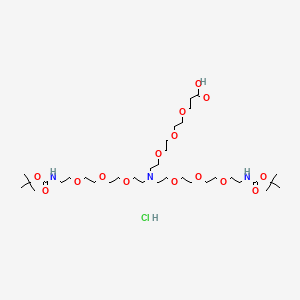

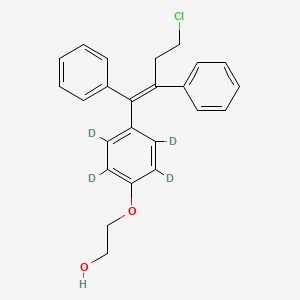
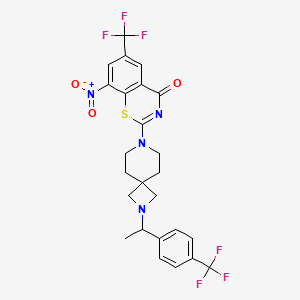
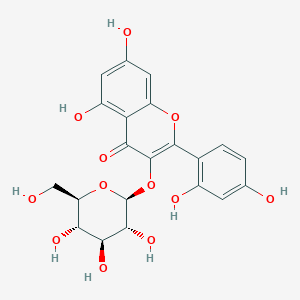
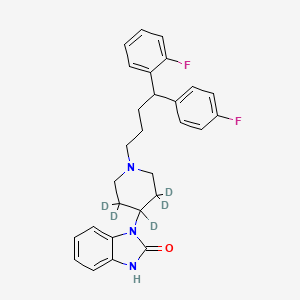

![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
